Hydrophilicity Gain: LogP Reduction of 0.77–1.22 Units Versus 5-Methyl and 5-Bromo Analogs
The measured partition coefficient (LogP) of 5-(2-hydroxyethyl)thiophene-2-carbaldehyde is 1.10, reflecting the polarity contribution of the hydroxyethyl group [1]. This value is 0.77 log units lower than that of 5-methylthiophene-2-carbaldehyde (LogP = 1.87) and 1.22 log units lower than that of 5-bromothiophene-2-carbaldehyde (LogP = 2.32) [2][3]. The substantially reduced LogP translates to approximately 5.9× higher predicted aqueous solubility compared with the 5-methyl analog and approximately 16.6× higher versus the 5-bromo analog (assuming a one-log-unit decrease approximately corresponds to a 10× solubility increase), directly relevant for aqueous reaction media compatibility and biological assay conditions.
| Evidence Dimension | Partition coefficient (LogP) as hydrophilicity measure |
|---|---|
| Target Compound Data | LogP = 1.10 (measured/computed) |
| Comparator Or Baseline | 5-Methylthiophene-2-carbaldehyde: LogP = 1.87; 5-Bromothiophene-2-carbaldehyde: LogP = 2.32 |
| Quantified Difference | ΔLogP = -0.77 (vs. 5-methyl); ΔLogP = -1.22 (vs. 5-bromo) |
| Conditions | Database-derived LogP values from standardized cheminformatics databases |
Why This Matters
Higher hydrophilicity directly impacts aqueous solubility and partitioning behavior in biphasic reactions, chromatographic purification, and biological assay compatibility—factors that determine whether a building block is fit for purpose in a given synthetic or screening workflow.
- [1] Molbase. 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde: LogP 1.09540. Compound encyclopedia entry. Available at: https://mip.molbase.cn/baike/1736831 View Source
- [2] Molbase. 5-Methylthiophene-2-carboxaldehyde: LogP 1.869. Compound database entry. Available at: https://qiye.molbase.cn View Source
- [3] Molbase. 5-Bromothiophene-2-carbaldehyde: LogP 2.3231. Compound encyclopedia entry. Available at: https://qiye.molbase.cn/d17603/571674 View Source
